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Compound of Interest

Compound Name: 1,2-Dibromoethyltrichlorosilane

Cat. No.: B1581137 Get Quote

In the realm of materials science and synthetic chemistry, organosilicon compounds are of

paramount importance. Their diverse applications necessitate robust analytical techniques for

their characterization. Mass spectrometry stands out as a powerful tool for elucidating the

structure of these molecules through the analysis of their fragmentation patterns. This guide

provides a detailed interpretation of the expected mass spectrum of 1,2-
Dibromoethyltrichlorosilane and compares its fragmentation behavior with related

organosilicon compounds.

Predicted Mass Spectrum of 1,2-
Dibromoethyltrichlorosilane
While a publicly available mass spectrum for 1,2-Dibromoethyltrichlorosilane is not readily

found, its fragmentation pattern can be predicted based on established principles of mass

spectrometry for halogenated organosilanes. The presence of multiple halogen atoms—three

chlorine and two bromine atoms—will lead to a complex and highly characteristic isotopic

pattern in the molecular ion and fragment peaks.

Isotopic Distribution: The most significant feature in the mass spectrum of 1,2-
Dibromoethyltrichlorosilane will be the isotopic distribution in the molecular ion region. Due

to the natural abundances of the isotopes of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1) and bromine (⁷⁹Br: ⁸¹Br ≈

1:1), the molecular ion peak will be a cluster of peaks. The most abundant peak in this cluster

(the nominal molecular weight) will correspond to the ion containing only ³⁵Cl and ⁷⁹Br isotopes.
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The relative intensities of the subsequent peaks (M+2, M+4, M+6, etc.) can be calculated

based on the number of chlorine and bromine atoms.

Fragmentation Pathways
The fragmentation of 1,2-Dibromoethyltrichlorosilane upon electron ionization is expected to

proceed through several key pathways, driven by the relative bond strengths and the stability of

the resulting fragments.

Alpha-Cleavage: The bond between the silicon atom and the ethyl group is susceptible to

cleavage. This would result in the loss of a dibromoethyl radical and the formation of the

trichlorosilyl cation ([SiCl₃]⁺). This fragment is expected to be prominent due to the stability of

the silicon-halogen bonds.

Halogen Loss: The initial molecular ion can lose a bromine or chlorine radical. The loss of a

bromine radical is generally more favorable than the loss of a chlorine radical due to the

weaker C-Br bond compared to the C-Cl and Si-Cl bonds.

Rearrangements: Rearrangement reactions are common in the mass spectrometry of

organosilanes.[1] A possible rearrangement for 1,2-Dibromoethyltrichlorosilane could

involve the migration of a halogen atom.

The predicted fragmentation pathway is visualized in the following diagram:

[C₂H₃Br₂SiCl₃]⁺˙
Molecular Ion
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Caption: Predicted fragmentation pathway for 1,2-Dibromoethyltrichlorosilane.
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To provide context for the expected mass spectrum of 1,2-Dibromoethyltrichlorosilane, a

comparison with simpler, related compounds is instructive. We will consider Ethyltrichlorosilane

and (Bromo)trichloromethane.

Ethyltrichlorosilane (C₂H₅SiCl₃):

The mass spectrum of ethyltrichlorosilane provides a simpler model for the fragmentation of the

silicon-carbon and silicon-chlorine bonds. The NIST WebBook provides experimental data for

this compound.[2]

Table 1: Key Mass Spectral Data for Ethyltrichlorosilane

m/z Relative Intensity Proposed Fragment Ion

162 Low [C₂H₅Si³⁵Cl₃]⁺˙ (Molecular Ion)

133 High [Si³⁵Cl₃]⁺

98 Moderate [HSi³⁵Cl₂]⁺

63 Moderate [Si³⁵Cl]⁺

The fragmentation is dominated by the loss of the ethyl group to form the stable [SiCl₃]⁺ ion.

(Bromo)trichloromethane (CBrCl₃):

This compound provides insight into the fragmentation of a molecule with both bromine and

chlorine atoms attached to a single carbon.

Table 2: Key Mass Spectral Data for (Bromo)trichloromethane

m/z Relative Intensity Proposed Fragment Ion

196 Moderate [C⁷⁹Br³⁵Cl₃]⁺˙ (Molecular Ion)

161 High [C³⁵Cl₃]⁺

117 High [C⁷⁹Br³⁵Cl]⁺

82 Moderate [C³⁵Cl₂]⁺
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The loss of a bromine atom to form the [CCl₃]⁺ ion is a major fragmentation pathway.

The comparative fragmentation workflows are illustrated below:

1,2-Dibromoethyltrichlorosilane

Ethyltrichlorosilane

[C₂H₃Br₂SiCl₃]⁺˙

[SiCl₃]⁺
- C₂H₃Br₂˙

[C₂H₃BrSiCl₃]⁺- Br˙

[C₂H₅SiCl₃]⁺˙ [SiCl₃]⁺- C₂H₅˙

Click to download full resolution via product page

Caption: Comparative fragmentation of 1,2-Dibromoethyltrichlorosilane and

Ethyltrichlorosilane.

Experimental Protocols
The acquisition of a mass spectrum for 1,2-Dibromoethyltrichlorosilane would typically

involve the following protocol:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is the standard instrument for this type of analysis.

Sample Preparation:

Prepare a dilute solution of 1,2-Dibromoethyltrichlorosilane in a volatile, inert solvent (e.g.,

hexane or dichloromethane). A typical concentration would be in the range of 10-100 ppm.

Ensure the sample is anhydrous, as organotrichlorosilanes are highly reactive with water.
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GC-MS Parameters:

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

x 0.25 µm).

Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and

increasing to a higher temperature (e.g., 280 °C) to ensure good separation and peak shape.

MS Source Temperature: Typically 230 °C.

Ionization Energy: Standard 70 eV for electron ionization.

Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the

molecular ion (e.g., 350 amu).

The workflow for this experimental protocol is as follows:
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Caption: Experimental workflow for GC-MS analysis.

Conclusion
The mass spectrum of 1,2-Dibromoethyltrichlorosilane is predicted to be characterized by a

complex isotopic cluster for the molecular ion and fragment ions containing chlorine and

bromine. The primary fragmentation pathways are expected to involve the cleavage of the Si-C

bond and the loss of halogen atoms. By comparing these predicted patterns with the known

spectra of simpler analogues like ethyltrichlorosilane, a comprehensive interpretation of the

mass spectrum can be achieved, enabling confident structural elucidation. The provided

experimental protocol outlines the necessary steps for obtaining high-quality mass spectral

data for this and similar reactive organosilicon compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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